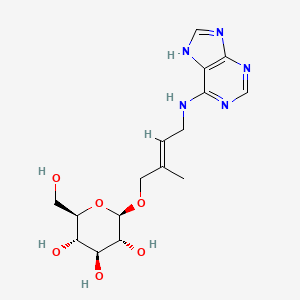

O-beta-D-glucosyl-trans-zeatin

Übersicht

Beschreibung

O-beta-D-glucosyl-trans-zeatin is a molecule that is involved in the process of glycosylation . It is formed by the catalysis of the reaction: trans-zeatin + UDP-D-glucose = O-beta-D-glucosyl-trans-zeatin + H+ + UDP . The enzyme that catalyzes this reaction is known as trans-zeatin O-beta-D-glucosyltransferase .

Synthesis Analysis

The synthesis of O-beta-D-glucosyl-trans-zeatin involves the enzyme trans-zeatin O-beta-D-glucosyltransferase . This enzyme catalyzes the chemical reaction where the two substrates, UDP-glucose and trans-zeatin, are converted into two products, UDP and O-beta-D-glucosyl-trans-zeatin .Molecular Structure Analysis

The molecular formula of O-beta-D-glucosyl-trans-zeatin is C16H23N5O6 . Its average mass is 381.384 Da and its monoisotopic mass is 381.164825 Da .Chemical Reactions Analysis

The chemical reaction catalyzed by the enzyme trans-zeatin O-beta-D-glucosyltransferase is as follows: trans-zeatin + UDP-D-glucose = O-beta-D-glucosyl-trans-zeatin + H+ + UDP .Physical And Chemical Properties Analysis

O-beta-D-glucosyl-trans-zeatin has a molecular formula of C16H23N5O6, an average mass of 381.384 Da, and a monoisotopic mass of 381.164825 Da .Wissenschaftliche Forschungsanwendungen

Glucosylation Processes in Plants

O-beta-D-glucosyl-trans-zeatin is involved in the glucosylation processes in plants. Glucosides of trans-zeatin occur widely in plant tissues and are formed by O-glucosylation of the hydroxylated side chain or N-glucosylation of the purine ring structure. This process is stereo-specific, with different enzymes showing affinity for trans-zeatin or cis-zeatin. Research indicates that hydroxylated derivatives of benzyladenine (topolins) are also substrates of these enzymes. The study of these glucosylation processes helps in understanding cytokinin-binding sites on enzymes and cytokinin receptors (Mok et al., 2005).

Influence on Trans-Zeatin Homeostasis

Overexpression of certain glucosyltransferases influences trans-zeatin homeostasis and responses, possibly through O-glucosylation. This has been observed in Arabidopsis plants, where the overexpression of UGT85A1 resulted in significant increases in the accumulation level of trans-zeatin O-glucosides. This alteration impacts the plant's sensitivity to trans-zeatin, affecting root elongation and lateral root formation (Jin et al., 2013).

Metabolism in Different Plant Species

The metabolism of trans-zeatin, including its O-glucosylation, has been studied across various plant species. For instance, in Phaseolus embryos, there are genetic variations in cytokinin metabolism, with different metabolites being produced in different species. These variations are significant in understanding hormonal regulation and plant development (Lee et al., 1985).

Cytokinin Activity and Plant Development

Studies have demonstrated that cytokinin activity, particularly of cis-zeatin, can impact plant growth and development. Transgenic rice lines overexpressing certain cytokinin O-glucosyltransferases showed altered phenotypes, such as short shoots, delayed leaf senescence, and changes in root number. These findings highlight the physiological impact of cytokinin activity on plant growth (Kudo et al., 2012).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O6/c1-8(2-3-17-14-10-15(19-6-18-10)21-7-20-14)5-26-16-13(25)12(24)11(23)9(4-22)27-16/h2,6-7,9,11-13,16,22-25H,3-5H2,1H3,(H2,17,18,19,20,21)/b8-2+/t9-,11-,12+,13-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUPDCCPAOMDMPT-HNVSNYHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCNC1=NC=NC2=C1NC=N2)COC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CNC1=NC=NC2=C1NC=N2)/CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301346498 | |

| Record name | trans-Zeatin-O-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301346498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56329-06-7 | |

| Record name | trans-Zeatin-O-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301346498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

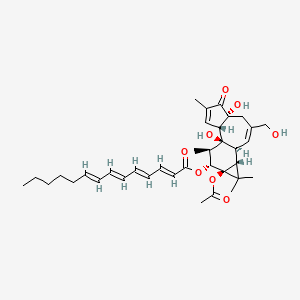

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(11R)-3,11,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1235911.png)

![(2S)-2-amino-3-[[(2R)-2-butanoyloxy-3-propanoyloxypropoxy]-hydroxyphosphoryl]oxypropanoic acid](/img/no-structure.png)